![molecular formula C14H10F3NO3S B2486090 1-[3-(Benzènesulfonyl)-5-(trifluorométhyl)pyridin-2-yl]éthan-1-one CAS No. 1400872-31-2](/img/structure/B2486090.png)
1-[3-(Benzènesulfonyl)-5-(trifluorométhyl)pyridin-2-yl]éthan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related sulfonamide derivatives, including N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide, showcases methods that might be adapted for the synthesis of 1-[3-(Benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one. These methods involve steps that could be relevant, such as the formation of sulfonamide bonds and the introduction of pyridinyl groups (Jacobs, Chan, & O'Connor, 2013).
Molecular Structure Analysis
The molecular and supramolecular structures of similar compounds are characterized by various bond angles and hydrogen bonding patterns. For instance, in N-[2-(pyridin-2-yl)ethyl]methanesulfonamide, hydrogen bonding plays a crucial role in forming dimers and supramolecular layers (Jacobs, Chan, & O'Connor, 2013). Such insights can provide valuable information on the potential molecular geometry and interactions of 1-[3-(Benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one.
Chemical Reactions and Properties
The reactivity of benzenesulfonamide derivatives and related compounds under various conditions can offer insights into the chemical reactions and properties of the compound of interest. Cycloaddition reactions, for instance, have been used to synthesize triazolo[4,5-b]pyridin-5-ones, indicating potential reactivity pathways (Gao & Lam, 2008).
Physical Properties Analysis
The physical properties of related compounds, such as melting points, solubility, and crystalline structure, are often influenced by their molecular structure and intermolecular interactions. For example, the crystal structure analysis of similar sulfonamide compounds reveals significant details about their stability and molecular packing (Jacobs, Chan, & O'Connor, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and conditions, are crucial for understanding the behavior of 1-[3-(Benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one. Studies on similar compounds provide a foundation for predicting reactions such as nucleophilic substitutions or electrophilic additions that might be applicable (Gao & Lam, 2008).
Applications De Recherche Scientifique
Agents antiépileptiques
Les dérivés de la pyrrolidine-2,5-dione, qui partagent des caractéristiques structurelles avec notre composé, se sont avérés prometteurs dans le traitement de l'épilepsie . Enquêter sur le potentiel antiépileptique de ce composé pourrait être intéressant.
Réseaux métallo-organiques (MOF)
Le groupe trifluorométhyle dans notre composé pourrait être utile pour la fonctionnalisation des MOF. Par exemple, envisagez de l'intégrer dans un MOF à base de cuivre pour améliorer la capacité d'adsorption et la sélectivité du CO₂ .
Science des matériaux
Envisagez d'utiliser ce composé comme élément constitutif de nouveaux matériaux. Sa combinaison unique de groupes fonctionnels peut conduire à des propriétés intéressantes, telles que la solubilité, la stabilité ou la conductivité.
Giovanna Li Petri, Maria Valeria Raimondi, Virginia Spanò, Ralph Holl, Paola Barraja & Alessandra Montalbano. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Topics in Current Chemistry, Volume 379, 2021. “Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl)benzene-Cu MOF for Enhanced CO₂ Adsorption.” MDPI Applied Sciences, Volume 11, Issue 21, 2021.
Orientations Futures
The future directions for “1-[3-(Benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one” and similar compounds could involve further exploration of their potential pharmacological activities. For instance, the trifluoromethyl group is a common feature in many FDA-approved drugs, suggesting that “1-[3-(Benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one” could have potential applications in drug development .
Propriétés
IUPAC Name |
1-[3-(benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3S/c1-9(19)13-12(7-10(8-18-13)14(15,16)17)22(20,21)11-5-3-2-4-6-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKYBYQWONNFDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

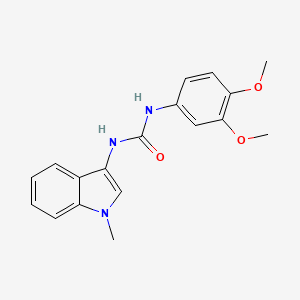
![4-(2-{[4-(4-ethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2486008.png)
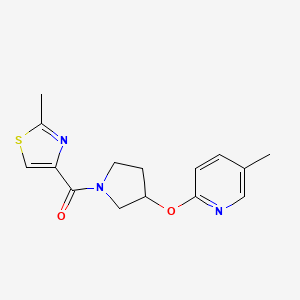
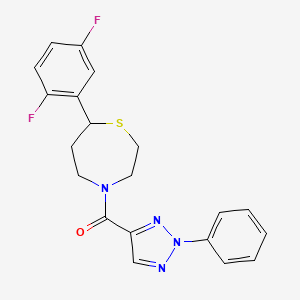
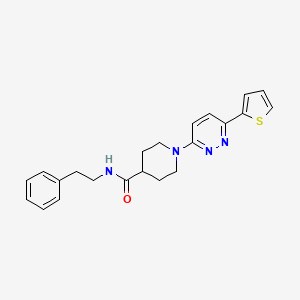
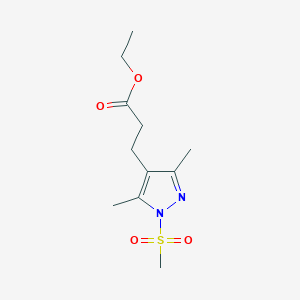
![1,3-Diethyl 2-[2-(3-nitrophenyl)hydrazin-1-ylidene]propanedioate](/img/structure/B2486017.png)
![N-(sec-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2486019.png)
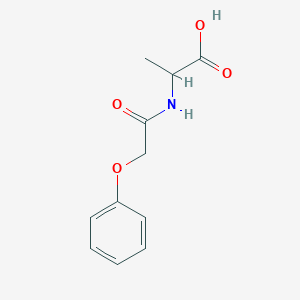
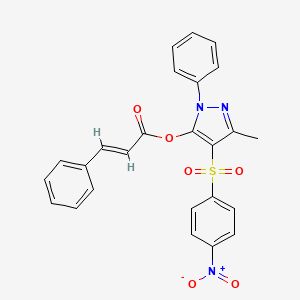

![2-amino-1-[2-(dimethylamino)ethyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile](/img/structure/B2486026.png)

![2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2486029.png)